[Mesityl(methyl)amino]acetic acid
Description
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-(N,2,4,6-tetramethylanilino)acetic acid |
InChI |
InChI=1S/C12H17NO2/c1-8-5-9(2)12(10(3)6-8)13(4)7-11(14)15/h5-6H,7H2,1-4H3,(H,14,15) |
InChI Key |
JQDKYVYTNJCRHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N(C)CC(=O)O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
2-(Dimethylamino)acetic Acid (CAS 1118-68-9)
- Structure and Substituents: The amino group in 2-(dimethylamino)acetic acid is substituted with two methyl groups, resulting in a less bulky structure compared to [Mesityl(methyl)amino]acetic acid.
- Physical Properties: Molecular weight: 103.12 g/mol (). Solubility: Highly soluble in polar solvents like water and ethanol ().
- Reactivity: The dimethylamino group enhances solubility and may facilitate protonation in acidic environments, making it useful in biochemical applications.
Mesityleneacetic Acid (CAS Not Specified)
- Structure: Mesityleneacetic acid consists of a mesityl group directly bonded to the acetic acid backbone, lacking the amino group present in this compound.
- Physical Properties: Molecular formula: C${11}$H${12}$O$_2$ (). Bulkiness: The mesityl group introduces significant steric hindrance, which may reduce solubility in polar solvents compared to amino-substituted analogs ().
- Applications : Used in organic synthesis and materials science due to its aromatic and carboxylic acid functionalities.
Mesityl Oxide (CAS 141-79-7)
- Structure : A cyclic α,β-unsaturated ketone with the molecular formula C$6$H${10}$O ().
- Reactivity :
- Key Differences: Unlike this compound, mesityl oxide lacks nitrogen and carboxylic acid functional groups, limiting its applicability in biochemical contexts.
Data Tables
*Calculated based on structural analogy.
Q & A
Q. What are the recommended synthetic routes for [Mesityl(methyl)amino]acetic acid, and how can purity be ensured?
Methodological Answer:
- Synthetic Routes :
- A common approach involves condensation reactions between mesityl derivatives and amino-acetic acid precursors. For example, mesityl oxide can react with acetic anhydride or sulfoacetic acid under acidic catalysis (e.g., perchloric acid or aluminum chloride) to form intermediates, which are further functionalized .
- Alternative pathways include multicomponent reactions using azlactones (generated from α-amino acids and acetic anhydride) coupled with ketones or aldehydes .
- Purity Assurance :
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to monitor reaction progress and isolate pure fractions .
- Recrystallization : Purify the compound using ethanol/water mixtures, ensuring consistent crystal lattice formation .
- Characterization : Confirm purity via -NMR (δ 1.2–2.5 ppm for mesityl methyl groups) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- Infrared (IR) Spectroscopy :
- Mass Spectrometry :
Q. What safety precautions are necessary when handling this compound?
Methodological Answer:
- Incompatibilities : Avoid contact with acetic acid, mesityl oxide, and strong oxidizers (e.g., nitric acid), which may trigger exothermic reactions or decomposition .
- Storage : Store in airtight, light-resistant containers at 4°C to prevent hygroscopic degradation .
- Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and splash goggles during synthesis .
Advanced Research Questions
Q. How do computational studies elucidate the decomposition pathways of this compound in catalytic environments?
Methodological Answer:
- Reaction Mechanisms :
- Kinetic Modeling :
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Meta-Analysis :
- Reproducibility Checks :
Q. What role does this compound play in multicomponent reactions for generating amino acid derivatives?
Methodological Answer:
- Azlactone Intermediates :
- Catalytic Systems :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
